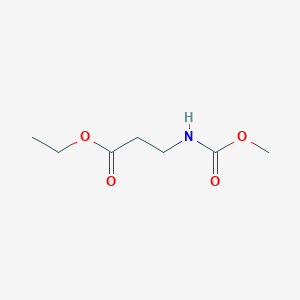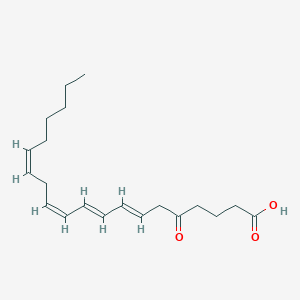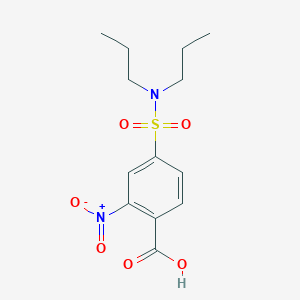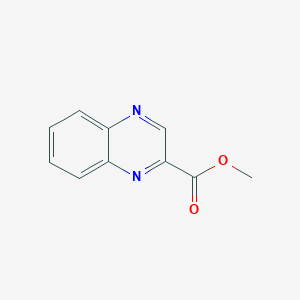
Baccatin III 7-O-Triflato
Descripción general
Descripción
Baccatin III 7-O-Triflate is a synthetic compound found in the Yew tree Taxus baccata. It is a promising compound for the treatment of cancer, as it has been shown to possess anti-cancer properties. Baccatin III 7-O-Triflate (B3T) is of particular interest due to its ability to target cancer cells while leaving healthy cells untouched. This compound has been studied extensively in recent years, and has been found to have a wide range of applications in the laboratory.
Aplicaciones Científicas De Investigación
1. Precursor in the Biosynthesis Pathway of Paclitaxel Baccatin III is a crucial precursor in the biosynthesis pathway of paclitaxel . Paclitaxel is recognized worldwide as one of the most effective cancer chemotherapeutic agents, and has been widely used in the clinical treatment of breast cancer, lung cancer, and colorectal cancers .
Producción por Biotransformación
Baccatin III se puede producir mediante la biotransformación de 10-deacetilbaccatin III (10-DAB) utilizando 10-deacetilbaccatin III-10-O-acetiltransferasa (TcDBAT) en cepas microbianas . Esta es una estrategia alternativa prometedora para la producción de Baccatin III .
Producción a partir de agujas de Taxus renovables
Las agujas de Taxus, que son renovables y contienen un contenido relativamente alto de 10-DAB, se pueden utilizar como una fuente efectiva del sustrato catalítico 10-DAB . Baccatin III se puede sintetizar mediante la integración de la extracción de 10-DAB de agujas de Taxus renovables y la catálisis in situ de células completas .
Uso de sustratos de acetilo alternativos
Se ha encontrado que un nuevo donante de grupo acetilo, N-acetil-d-glucosamina, reduce sustancialmente el costo de producción de Baccatin III . El rendimiento al usar N-acetil-d-glucosamina como donante de acetilo en un sistema catalítico de células completas abiertas fue 2.13 veces mayor que al usar acetil-CoA .
Producción mediante ingeniería metabólica
Con el desarrollo de la ingeniería metabólica y la biología sintética, la construcción de una fábrica de células productora de paclitaxel se ha convertido en un proceso de producción prometedor . Esto implica la generación de Baccatin III por acetilación de un paso con 10-deacetilbaccatin III-10-O-acetiltransferasa (DBAT) <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" view
Mecanismo De Acción
Target of Action
Baccatin III 7-O-Triflate is a crucial precursor in the biosynthesis pathway of paclitaxel . The primary target of this compound is the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT) . This enzyme plays a key role in the production of baccatin III, a key precursor in paclitaxel synthesis .
Mode of Action
The mode of action of Baccatin III 7-O-Triflate involves the acetyl group transfer from acetyl-CoA to the C10 hydroxyl of 10-deacetylbaccatin III . This process is catalyzed by the enzyme TcDBAT . The interaction of Baccatin III 7-O-Triflate with TcDBAT results in the production of baccatin III .
Biochemical Pathways
The biochemical pathway affected by Baccatin III 7-O-Triflate is the biosynthesis pathway of paclitaxel . Paclitaxel is a well-known anticancer chemotherapeutic agent, widely used in the clinical treatment of various cancers . The production of paclitaxel mainly relies on the chemical semi-synthetic method, which uses the more abundant precursor compound 10-deacetylbaccatin III (10-DAB) in Taxus species as substrate .
Pharmacokinetics
The production of baccatin iii 7-o-triflate involves the extraction of 10-dab from renewable taxus needles and in situ whole-cell catalysis . This process could potentially influence the ADME properties of the compound and its bioavailability.
Result of Action
The result of the action of Baccatin III 7-O-Triflate is the production of baccatin III . Baccatin III has been shown to have cytotoxic properties against a variety of cancer cell lines . It induces G2/M phase cell cycle arrest, production of reactive oxygen species, and depolarization of the mitochondrial membrane potential .
Action Environment
The action of Baccatin III 7-O-Triflate is influenced by environmental factors such as the supply of glycerol and slightly acidic conditions with a low temperature . These conditions have been shown to promote the catalysis of the recombinant TcDBAT strain .
Direcciones Futuras
The future directions in the research of Baccatin III and its derivatives seem to focus on improving the yield of Baccatin III through the optimization of culture conditions, genetic breeding, and metabolic engineering of the endophytic fungi and Taxus species plants . Additionally, the use of alternative acetyl substrates in the synthesis of Baccatin III is a promising area of research .
Análisis Bioquímico
Biochemical Properties
Baccatin III 7-O-Triflate is synthesized by the enzyme Taxoid 10β-O-acetyltransferase (DBAT), which transfers an acetyl group from acetyl-CoA to the C10 hydroxyl of 10-deacetylbaccatin III . This interaction between Baccatin III 7-O-Triflate and DBAT is a key step in the production of baccatin III, a precursor in paclitaxel synthesis .
Cellular Effects
Baccatin III 7-O-Triflate exhibits cytotoxic properties against various human cancer cell lines, including cervical cancer (HeLa), lung cancer (A549), skin cancer (A431), and liver cancer cells (HepG2) . It influences cell function by inducing G2/M phase cell cycle arrest, production of reactive oxygen species, and depolarization of the mitochondrial membrane potential .
Molecular Mechanism
The molecular mechanism of Baccatin III 7-O-Triflate involves its binding interactions with biomolecules and its role in enzyme activation. As a substrate for DBAT, it participates in acetyl group transfer, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Studies have shown that it can be recycled for three times, indicating its stability and potential for long-term effects on cellular function .
Metabolic Pathways
Baccatin III 7-O-Triflate is involved in the metabolic pathway of paclitaxel synthesis, interacting with enzymes such as DBAT
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37F3O13S/c1-15-19(38)13-31(41)26(46-27(40)18-10-8-7-9-11-18)24-29(6,25(39)23(45-16(2)36)22(15)28(31,4)5)20(48-49(42,43)32(33,34)35)12-21-30(24,14-44-21)47-17(3)37/h7-11,19-21,23-24,26,38,41H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAFUEYJDVYQHM-VHLOTGQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37F3O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447070 | |
| Record name | Baccatin III 7-O-Triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158811-19-9 | |
| Record name | Baccatin III 7-O-Triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















